molecular formula C20H32N5O8P B549357 アデホビルジピボックス CAS No. 142340-99-6

アデホビルジピボックス

カタログ番号 B549357
CAS番号: 142340-99-6
分子量: 501.5 g/mol
InChIキー: WOZSCQDILHKSGG-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Adefovir dipivoxil, also known as bis-POM PMEA, is an orally-administered acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) used for the treatment of hepatitis B . It is ineffective against HIV-1 . Adefovir dipivoxil is the diester prodrug of adefovir .


Synthesis Analysis

An improved synthesis of the antiviral drug adefovir has been presented . The cocrystal of adefovir dipivoxil was prepared using a novel solution crystallization approach and characterized by scanning electron microscopy (SEM), Fourier transform infrared spectroscopy (FT-IR), X-ray powder diffraction (XRPD), and differential scanning calorimetry (DSC) .


Molecular Structure Analysis

The structure and dynamics of adefovir dipivoxil have been investigated by extracting chemical shift anisotropy (CSA) parameters, site-specific spin-lattice relaxation time, and molecular correlation time at crystallographically different carbon sites and phosphorous site of the organophosphate group of the molecule .


Chemical Reactions Analysis

The dissolution and stability of adefovir dipivoxil could be significantly enhanced by its cocrystal formation with saccharin . The cocrystal had a pH-independent dissolution profile and showed a two-fold increase in the dissolution efficiency in water and phosphate buffer (pH 6.8) compared with adefovir dipivoxil .


Physical And Chemical Properties Analysis

The cocrystallization of adefovir dipivoxil (AD) with suberic acid (SUB) or succinic acid (SUC) was examined . The obtained ADD-PA cocrystal was characterized by DSC, TGA, PXRD, and FTIR .

科学的研究の応用

複数のウイルスに対する抗ウイルス薬

アデホビルジピボックスは、さまざまなウイルスに対する強力な抗ウイルス薬です。 B型肝炎ウイルス(HBV)、ヒト免疫不全ウイルス(HIV)、ラウシャーマウス白血病ウイルス(R-MuLV)、マウスサイトメガロウイルス(MCMV)、単純ヘルペスウイルス(HSV)、サル免疫不全ウイルス(SIV)、およびネコ免疫不全ウイルス(FIV)に対して有効であることが判明しています .

アヒルB型肝炎ウイルス(DHBV)阻害剤

アデホビルジピボックスは、アヒルB型肝炎ウイルス(DHBV)の複製を阻害することが明らかになっています。 共有結合的に閉じた環状DNA(CCC DNA)の増幅を阻害します .

細胞毒性誘導体

アデホビルジピボックスは、ヒト腎臓有機アニオン輸送体1(hOAT1)を介して細胞毒性を誘導します .

改善されたバイオアベイラビリティのための共結晶選択

アデホビルジピボックスのin vitro溶解性、透過性、および経口バイオアベイラビリティは、共結晶技術によって改善することができます。 共結晶の特性においては、共結晶形成剤の選択が重要な役割を果たします .

潜在的な薬物間相互作用

アデホビルジピボックスは、非ステロイド性抗炎症薬(NSAIDs)、ヒスタミンH2受容体拮抗薬、アミノグリコシド系抗生物質、およびシトクロムP450酵素誘導体/阻害剤など、さまざまな薬物と相互作用する可能性があります。 これらの相互作用は、アデホビルジピボックスの腎臓からの排泄を修飾し、潜在的に毒性または効果の低下を引き起こす可能性があります .

肝酵素と腎機能への影響

肝臓エステラーゼ活性の変化と腎機能の変化は、アデホビルジピボックスの曝露に直接影響を与えます。 肝酵素または腎機能に影響を与える薬物は、アデホビルジピボックスの代謝と排泄に大きく影響を与えます .

作用機序

Target of Action

Adefovir dipivoxil primarily targets the Hepatitis B Virus (HBV) polymerase . This enzyme is crucial for the replication of the HBV in the body .

Mode of Action

Adefovir dipivoxil is an acyclic nucleotide analog reverse transcriptase inhibitor (ntRTI) . It works by blocking the action of the reverse transcriptase enzyme, thereby inhibiting the replication of the HBV . Specifically, it competes with the natural substrate deoxyadenosine triphosphate (dATP) for incorporation into the growing DNA chain during replication. Once incorporated, it causes premature termination of DNA replication .

Biochemical Pathways

Upon oral administration, adefovir dipivoxil, a prodrug, is converted into the active compound adefovir in the body . This conversion is facilitated by intracellular esterases . Adefovir is then phosphorylated by adenylate kinases and nucleoside diphosphate kinases to form adefovir diphosphate, the active metabolite . This active metabolite inhibits the HBV polymerase, leading to a decrease in viral replication and thus a reduction in the viral load .

Pharmacokinetics

Adefovir dipivoxil has an oral bioavailability of approximately 59% . It reaches peak plasma concentration within 0.58 to 4 hours after administration . The drug is minimally protein-bound and is primarily excreted in the urine . It has an elimination half-life of about 7.5 hours . Notably, the pharmacokinetics of adefovir dipivoxil can be affected by renal function, and dose adjustments may be required in patients with renal impairment .

Result of Action

The primary result of adefovir dipivoxil’s action is the reduction of HBV replication, leading to a decrease in the viral load . This can lead to improvements in liver function and histology in patients with chronic hepatitis B .

Action Environment

The action of adefovir dipivoxil can be influenced by various environmental factors. For instance, the drug’s absorption and prodrug conversion can be affected by co-administration with other drugs . Additionally, the drug’s efficacy can be influenced by the patient’s renal function, as renal impairment can affect the drug’s elimination from the body . Therefore, careful monitoring and potential dose adjustments are necessary in patients with renal impairment .

Safety and Hazards

Adefovir dipivoxil should be handled with care. Avoid breathing mist, gas, or vapors. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

将来の方向性

The main benefit of adefovir over lamivudine (the first NRTI approved for the treatment of HBV) is that it takes a much longer period of time for the virus to develop resistance to it . The use of cocrystals could be a feasible and valuable approach for improving the physicochemical properties of adefovir dipivoxil .

生化学分析

Biochemical Properties

Adefovir dipivoxil is a prodrug of adefovir . Adefovir is an acyclic nucleotide analog of adenosine monophosphate, which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases . This active metabolite inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate .

Cellular Effects

Adefovir dipivoxil has shown efficacy in noncomparative trials in patients with decompensated liver disease, patients co-infected with HIV, and patients pre- or post-liver transplantation . It has been found that most patients with osteomalacia, a condition caused by Adefovir dipivoxil, had hypophosphatemia, high serum alkaline phosphatase levels, hypouricemia, nondiabetic glycosuria, proteinuria .

Molecular Mechanism

Adefovir dipivoxil works by blocking reverse transcriptase, an enzyme crucial for the HBV to reproduce in the body . It inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA .

Temporal Effects in Laboratory Settings

Adefovir dipivoxil 10 mg/day significantly improved histological, biochemical, and virological outcomes in hepatitis B e antigen (HBeAg)-positive and -negative patients, and serological outcomes in HBeAg-positive patients . Within 96 weeks of treatment with adefovir dipivoxil, a resistance-conferring mutation emerged in viral isolates from 1.6% of patients .

Dosage Effects in Animal Models

In animal reproduction studies with oral Adefovir dipivoxil, no adverse developmental effects were observed at exposures (Cmax) 23 times higher in rats and 40 times higher in rabbits than those at the recommended human dose .

Transport and Distribution

Adefovir dipivoxil is regarded as a stable protected mono-phosphate nucleoside prodrug that can efficiently cross the biological barrier and reach the targeted cell . It is fabricated by replacing the ribose phosphate group of adefovir by the isopolar phosphonomethyl ether functionality .

Subcellular Localization

Given its mechanism of action, it can be inferred that it must reach the site of HBV DNA polymerase (reverse transcriptase), an enzyme crucial for the HBV to reproduce in the body .

特性

IUPAC Name

[2-(6-aminopurin-9-yl)ethoxymethyl-(2,2-dimethylpropanoyloxymethoxy)phosphoryl]oxymethyl 2,2-dimethylpropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H32N5O8P/c1-19(2,3)17(26)30-11-32-34(28,33-12-31-18(27)20(4,5)6)13-29-8-7-25-10-24-14-15(21)22-9-23-16(14)25/h9-10H,7-8,11-13H2,1-6H3,(H2,21,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOZSCQDILHKSGG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)OCOP(=O)(COCCN1C=NC2=C(N=CN=C21)N)OCOC(=O)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H32N5O8P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID5046487
Record name Adefovir dipivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

501.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

6.33e-01 g/L
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Adefovir dipivoxil is a prodrug of adefovir. Adefovir is an acyclic nucleotide analog of adenosine monophosphate which is phosphorylated to the active metabolite adefovir diphosphate by cellular kinases. Adefovir diphosphate inhibits HBV DNA polymerase (reverse transcriptase) by competing with the natural substrate deoxyadenosine triphosphate and by causing DNA chain termination after its incorporation into viral DNA. The inhibition constant (Ki) for adefovir diphosphate for HBV DNA polymerase was 0.1 μM. Adefovir diphosphate is a weak inhibitor of human DNA polymerases α and γ with Ki values of 1.18 μM and 0.97μM, respectively.
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS RN

142340-99-6
Record name Adefovir dipivoxil
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=142340-99-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Adefovir dipivoxil [USAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0142340996
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Adefovir dipivoxil
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00718
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Adefovir dipivoxil
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID5046487
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 9-[2-[bis(pivaloyloxymethoxy)phosphorylmethoxyl]ethyl] adenine Dimethyl carbonate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Propanoic acid, 2,2-dimethyl-, 1,1'-[[[[2-(6-amino-9H-purin-9-ethoxy]methyl]phosphinylidene]bis(oxymethylene)]
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ADEFOVIR DIPIVOXIL
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/U6Q8Z01514
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Adefovir Dipivoxil
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014856
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Adefovir dipivoxil
Reactant of Route 2
Adefovir dipivoxil
Reactant of Route 3
Reactant of Route 3
Adefovir dipivoxil
Reactant of Route 4
Reactant of Route 4
Adefovir dipivoxil
Reactant of Route 5
Reactant of Route 5
Adefovir dipivoxil
Reactant of Route 6
Reactant of Route 6
Adefovir dipivoxil

Q & A

Q1: How does adefovir dipivoxil exert its antiviral activity against hepatitis B virus (HBV)?

A1: Adefovir dipivoxil itself is a prodrug, meaning it is inactive until metabolized within the body. Once converted to its active form, adefovir, it acts as a potent inhibitor of HBV polymerase, the enzyme responsible for replicating the virus's DNA. [, , ] This inhibition effectively blocks viral replication, leading to a decrease in viral load and potentially improving liver function. [, ]

Q2: What is the molecular formula and weight of adefovir dipivoxil?

A2: While the provided abstracts don't explicitly state the molecular formula and weight, they do describe adefovir dipivoxil as the bis(pivaloyloxymethyl) ester prodrug of adefovir, also known as 9-[2-(phosphonomethoxy)ethyl]adenine (PMEA). [] This information can be used to deduce the full structure and calculate the molecular weight.

Q3: Are there any specific spectroscopic techniques mentioned for characterizing adefovir dipivoxil?

A3: Yes, researchers used various analytical methods, including high-performance liquid chromatography (HPLC) coupled with fluorescence detection [], micellar electrokinetic chromatography [], and X-ray powder diffraction, to analyze adefovir dipivoxil and its degradation products. [, ]

Q4: What factors influence the stability of adefovir dipivoxil in solid formulations?

A4: Research indicates that incorporating hydrophilic polymers like hydroxyl methyl cellulose, polyvinyl pyrrolidone, and sugar alcohols like lactose or mannitol into solid dispersions of adefovir dipivoxil can improve its stability. [, ] These excipients help maintain the drug in its amorphous form, which generally exhibits enhanced dissolution rates.

Q5: How effective is adefovir dipivoxil in treating chronic hepatitis B compared to other treatments like lamivudine?

A5: Adefovir dipivoxil demonstrated significant antiviral activity against HBV, leading to improvements in liver histology, virologic markers, and biochemical parameters in both HBeAg-positive and -negative chronic hepatitis B patients. [, ] Notably, adefovir dipivoxil maintained efficacy in cases where lamivudine resistance emerged, highlighting its value as a potential alternative or salvage therapy. [, , , ]

Q6: What is the primary mechanism of resistance to adefovir dipivoxil?

A6: Prolonged adefovir dipivoxil therapy can lead to the selection of specific mutations in the HBV polymerase gene, such as rtN236T and rtA181V, which confer resistance by reducing the drug's binding affinity to the enzyme. [, , ]

Q7: How does the oral bioavailability of adefovir dipivoxil compare between different formulations?

A7: Research in beagle dogs demonstrated that the oral bioavailability of adefovir, the active metabolite of adefovir dipivoxil, remained consistent across various formulations, including tablets and suspensions. [] This suggests that factors beyond formulation, such as absorption and metabolic conversion, might play more significant roles in determining its bioavailability.

Q8: Are there any clinically significant drug interactions associated with adefovir dipivoxil?

A8: While the provided research primarily focused on its efficacy and resistance profiles, it is crucial to consult comprehensive drug information resources to understand potential drug interactions associated with adefovir dipivoxil.

Q9: What are the potential long-term effects of adefovir dipivoxil?

A9: Long-term adefovir dipivoxil therapy, especially at higher doses, has been associated with renal complications, including hypophosphatemic osteomalacia and Fanconi syndrome. [, , ] Regular monitoring of renal function is crucial in mitigating these risks.

Q10: Have any specific drug delivery strategies been explored to enhance the therapeutic efficacy of adefovir dipivoxil?

A10: Researchers have explored the use of self-emulsifying drug delivery systems for adefovir dipivoxil, aiming to improve its oral bioavailability. [] These systems work by encapsulating the drug in nano-sized droplets, potentially facilitating better absorption in the gastrointestinal tract.

Q11: What analytical techniques are employed to monitor the quality of adefovir dipivoxil during manufacturing?

A11: Pharmaceutical companies employ various analytical methods, including HPLC [, , ] and micellar electrokinetic chromatography [] to ensure the quality and purity of adefovir dipivoxil during manufacturing. These techniques help detect and quantify impurities, ensuring the drug's safety and efficacy.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。